molecular formula C15H13F3N2O3 B2663925 methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate CAS No. 339025-49-9

methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate

Cat. No.: B2663925
CAS No.: 339025-49-9
M. Wt: 326.275
InChI Key: BNJLNGAOIBKESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The synthesis of methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate was first reported in the early 2020s, coinciding with heightened interest in trifluoromethyl-substituted heterocycles for pharmaceutical applications. Early research focused on optimizing its synthetic route, which typically involves coupling 4-aminophenyl derivatives with 2-oxo-5-(trifluoromethyl)pyridine intermediates under mild alkaline conditions. The compound’s CAS registration (339025-49-9) and commercial availability by 2021 underscore its emergence as a candidate for preclinical evaluation.

A pivotal advancement came from parallel studies on structurally analogous compounds, such as N-(tert-butyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (CAS 339025-07-9), which demonstrated anticancer activity in vitro. These findings catalyzed investigations into the role of the trifluoromethyl-pyridinyl motif in modulating biological targets, indirectly validating the design principles behind this compound. By 2025, the compound had garnered attention for its potential as a protease inhibitor or kinase modulator, though detailed mechanistic studies remain ongoing.

Significance in Medicinal Chemistry Research

The trifluoromethyl group ($$ \text{CF}3 $$) is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, membrane permeability, and target binding affinity through hydrophobic and electronic effects. In this compound, the $$ \text{CF}3 $$ group at the pyridinyl 5-position likely stabilizes interactions with enzymatic active sites, as evidenced by similar compounds showing inhibitory activity against cancer cell proliferation.

The carbamate functional group ($$ \text{NHCOOCH}_3 $$) further augments the compound’s pharmacological profile. Carbamates are widely used as prodrug moieties due to their susceptibility to enzymatic hydrolysis, which can release active metabolites. For instance, the carbamate group in [4-(pyridin-2-ylmethyl)phenyl] carbamate (PubChem CID 174850668) facilitates controlled drug release, a property that may extend to this compound. Additionally, the methyl linker between the phenyl and pyridinyl rings introduces conformational rigidity, potentially improving target selectivity.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Weight 326.27 g/mol
Boiling Point 402.2 ± 45.0 °C (Predicted)
Density 1.422 ± 0.06 g/cm³ (Predicted)
pKa 13.66 ± 0.70 (Predicted)

Structural Significance in Carbamate Chemistry

Carbamates are celebrated for their versatility in drug design, balancing hydrolytic stability with reversible enzyme inhibition. This compound exemplifies this through two structural innovations:

  • Trifluoromethyl-Pyridinyl Core : The electron-withdrawing $$ \text{CF}_3 $$ group polarizes the pyridinyl ring, enhancing hydrogen-bonding interactions with target proteins. This feature is shared with 1,1-dimethylethyl N-[[6-(trifluoromethyl)-3-pyridinyl]methyl]carbamate (CAS 1822848-82-7), which exhibits similar electronic profiles.
  • Methyl Carbamate Linkage : The $$ \text{NHCOOCH}_3 $$ group provides a sterically unhindered site for enzymatic cleavage, a trait critical for prodrug activation. Comparative studies with 3-(4-{[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]methyl}phenyl)-1-phenylurea (CAS 339025-56-8) highlight how carbamate vs. urea functionalities influence solubility and target engagement.

The compound’s predicted density (1.422 g/cm³) and boiling point (402.2 °C) reflect strong intermolecular interactions, likely due to dipole-dipole forces from the $$ \text{CF}_3 $$ group and hydrogen bonding from the carbamate. These properties align with trends observed in related carbamates, such as [4-(pyridin-2-ylmethyl)phenyl] carbamate, which also exhibits high thermal stability.

Properties

IUPAC Name

methyl N-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-23-14(22)19-12-5-2-10(3-6-12)8-20-9-11(15(16,17)18)4-7-13(20)21/h2-7,9H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJLNGAOIBKESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and trifluoroacetic anhydride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Phenyl Carbamate: The final step involves coupling the pyridine derivative with phenyl carbamate under suitable conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Research indicates that methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cells by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The compound has demonstrated antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to known chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. Results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s core structure is shared with several analogs, but differences in substituents and functional groups lead to distinct physicochemical and biological properties. Key comparisons include:

Carbamate vs. Carboxamide Derivatives
  • Target Compound : Methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate

    • Functional group: Carbamate (O=C(OCH3)-NH-)
    • Theoretical molecular weight: ~358.3 g/mol (estimated from structure).
Carbamate vs. Urea Derivatives
Substituent Variations on the Phenyl Ring
  • N-(2-Methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

    • Substituent: 2-Methoxyphenyl
    • Impact: The methoxy group increases electron density on the aromatic ring, altering electronic properties and solubility .

Molecular Data and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituent CAS Number
This compound C15H13F3N2O3 (est.) ~358.3 (est.) Carbamate Methyl (OCH3) Not provided
N-(4-Chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzamide C20H14ClF3N2O2 406.79 Carboxamide 4-Chlorophenyl 339025-00-2
N-(4-{[2-Oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea C20H16F3N3O2 387.36 Urea Phenyl 339025-56-8
N-(2-Methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzamide C21H17F3N2O3 ~414.4 (est.) Carboxamide 2-Methoxyphenyl Not provided

Biological Activity

Methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate, also known by its CAS number 339025-51-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14F3N3O2
  • Molar Mass : 325.29 g/mol
  • CAS Number : 339025-51-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that it may inhibit specific pathways related to cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of P-glycoprotein (P-gp) : Preliminary studies suggest that the compound interacts with P-glycoprotein, a crucial efflux transporter implicated in multidrug resistance in cancer cells. It has shown preferential selectivity toward P-gp over other ATP-binding cassette (ABC) transporters, enhancing its potential as an anticancer agent .
  • Antitumor Activity : In vivo studies demonstrated that treatment with this compound resulted in reduced tumor volume and weight in mouse models without apparent side effects. This suggests a favorable therapeutic profile for further development .
  • Biochemical Assays : The compound has been evaluated using biochemical assays that indicate its ability to stimulate ATPase activity in P-gp, suggesting a direct interaction at the drug-binding site .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Properties

A study published in Pharmaceutical Research evaluated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics such as doxorubicin. The structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group plays a vital role in enhancing the compound's potency against tumor cells .

Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of this compound towards P-gp. The findings revealed that it effectively inhibits P-gp-mediated drug efflux, which is crucial for overcoming drug resistance in cancer therapy. Importantly, no significant toxicity was observed at therapeutic doses during animal trials, indicating a promising safety profile for clinical use .

Data Table: Summary of Biological Activities

Activity Effect Reference
P-glycoprotein InhibitionEnhanced drug accumulation in cells
Antitumor ActivityReduced tumor volume and weight
CytotoxicityIC50 values lower than doxorubicin
SelectivityPreferential interaction with P-gp

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbamate formation using chloroformates. Intermediate pyridine derivatives (e.g., 2-oxo-5-trifluoromethyl-pyridine) are reacted with chloroformates (e.g., phenyl or benzyl chloroformate) in chloroform with triethylamine as a base. Reaction time significantly impacts yield: stirring for 18 hours improves yields (33%) compared to shorter durations (15% after 3 hours) .
  • Optimization : Monitor reactions via ESI-MS for real-time detection of product formation. Purify using silica gel chromatography. Key NMR shifts (e.g., -CH2-NH- group signals at 3.18–2.97 ppm) confirm structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this carbamate derivative?

  • Techniques :

  • ¹H-NMR : Identifies shifts in aromatic protons and carbamate-specific groups (e.g., -CH2-NH-C=O).
  • ESI-MS : Validates molecular ion peaks and intermediates.
  • Chromatography : Ensures purity (>95%) via HPLC or TLC .
    • Example : In a related pyrazole-carbamate, FT-IR confirmed carbonyl stretching at ~1700 cm⁻¹, while DFT calculations aligned with experimental NMR data .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the biological activity and binding mechanisms of this compound?

  • Approach :

Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cholinesterases). Prioritize residues involved in hydrogen bonding (e.g., Trp86 in acetylcholinesterase) .

DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the trifluoromethyl group’s electron-withdrawing effect enhances carbamate electrophilicity .

  • Validation : Compare computational binding affinities with in vitro IC50 values. Discrepancies may indicate solvation effects or conformational flexibility .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC50 values)?

  • Analysis Framework :

Experimental Variables : Assess differences in assay conditions (e.g., pH, enzyme sources). For instance, human vs. rat cholinesterases exhibit divergent substrate affinities .

Structural Analogues : Compare substituent effects. A 2022 study showed replacing phenyl with benzyl groups in carbamates altered inhibitory potency by 10-fold due to steric hindrance .

Statistical Validation : Apply ANOVA or t-tests to determine if differences are significant. Reproduce assays in triplicate with blinded controls .

Q. What safety considerations are critical when handling this carbamate, particularly regarding neurotoxicity or carcinogenic metabolites?

  • Risks : Carbamates can undergo in vivo nitrosation to form N-nitroso compounds (NOCs), which are genotoxic. For example, N-nitrosocarbaryl is classified as a potential carcinogen (IARC Group 2B) .
  • Mitigation :

  • Use PPE (gloves, fume hoods) to prevent dermal/airborne exposure.
  • Monitor metabolites via LC-MS in preclinical studies. Prioritize compounds with low nitrosation potential (e.g., ethyl carbamates over methyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.